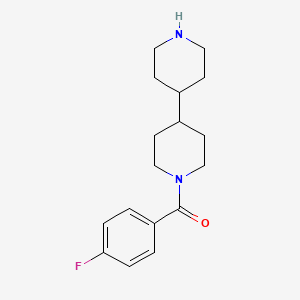

1-(4-Fluorobenzoyl)-4,4'-bipiperidine

Descripción general

Descripción

1-(4-Fluorobenzoyl)-4,4’-bipiperidine is an organic compound that features a piperidine ring substituted with a 4-fluorobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzoyl group imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-4,4’-bipiperidine typically involves the acylation of piperidine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

- Solvent: Dichloromethane or acetonitrile

- Temperature: Room temperature to reflux

- Reaction time: 4-6 hours

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts, such as aluminum chloride, can also enhance the reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorobenzoyl)-4,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in dry ether, reflux.

Substitution: Ammonia or thiol in ethanol, room temperature.

Major Products:

Oxidation: 4-Fluorobenzoic acid

Reduction: 4-Fluorobenzyl alcohol

Substitution: 4-Aminobenzoyl-piperidine

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(4-Fluorobenzoyl)-4,4'-bipiperidine has emerged as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its unique structural properties enhance its bioactivity, making it valuable for drug discovery.

Case Studies:

- Analgesic Development: Research has indicated that derivatives of this compound exhibit significant interactions with pain-related receptors in the central nervous system. For instance, studies have shown that modifications to the fluorobenzoyl group can enhance binding affinity to specific receptors, leading to improved analgesic properties .

- Anticancer Activity: A study highlighted the compound's potential as an anticancer agent, demonstrating antiproliferative effects on human breast and ovarian cancer cell lines with IC50 values ranging from 19.9 to 75.3 µM . This suggests that further optimization could lead to more potent therapeutic agents.

Neuroscience Research

The compound is utilized in neuroscience to investigate its effects on neurotransmitter systems. It has been studied for its potential to modulate receptor activity related to pain and neurological disorders.

Applications:

- Receptor Binding Studies: The compound serves as a ligand in receptor binding assays, helping to elucidate mechanisms of action for various neurological conditions .

- Imaging Studies: Its derivatives are being explored as precursors for radiolabeled compounds used in Positron Emission Tomography (PET) imaging of σ1 receptors, which are implicated in several CNS disorders .

Chemical Synthesis

As a versatile building block, this compound facilitates the synthesis of complex organic molecules.

Synthesis Applications:

- Organic Synthesis: The compound's structure allows for diverse chemical reactions that can lead to the formation of complex pharmaceuticals and agrochemicals .

- Material Science: It is also being explored for applications in developing specialty polymers and materials with enhanced thermal stability and chemical resistance due to its unique chemical properties .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Benzylpiperidine | Piperidine Derivative | Exhibits psychoactive properties |

| 1-(4-Fluorobenzoyl)-piperidine | Piperidine Derivative | Increased potency as an analgesic |

| 1-(2-Thienyl)-piperidine | Piperidine Derivative | Potential use in treating anxiety disorders |

| 4-(Benzylthio)-pyridine | Pyridine Derivative | Known for antimicrobial properties |

Biochemical Assays

Researchers utilize this compound in various biochemical assays to evaluate biological activity and identify new therapeutic targets.

Assay Applications:

- Biological Activity Evaluation: The compound is employed in assays that assess its interaction with biological targets, aiding in the identification of novel drug candidates .

- Therapeutic Target Identification: Its use in screening assays helps researchers pinpoint potential therapeutic targets for further drug development efforts .

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzoyl)-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparación Con Compuestos Similares

- 1-(4-Chlorobenzoyl)-4,4’-bipiperidine

- 1-(4-Methoxybenzoyl)-4,4’-bipiperidine

- 1-(4-Bromobenzoyl)-4,4’-bipiperidine

Comparison: 1-(4-Fluorobenzoyl)-4,4’-bipiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its analogs with different substituents (chlorine, methoxy, bromine), the fluorine atom enhances the compound’s lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Actividad Biológica

1-(4-Fluorobenzoyl)-4,4'-bipiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bipiperidine structure with a fluorobenzoyl substituent. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 264.31 g/mol |

| CAS Number | 886506-15-6 |

| Solubility | Soluble in DMSO |

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes related to metabolic pathways.

- Receptor Modulation : It has shown potential in modulating neurotransmitter receptors, which could have implications for neuropharmacology.

Biological Activity and Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

A study highlighted its antiproliferative effects on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 40.5 |

| OVCAR-3 | 50.0 |

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings.

- Study on Neuropharmacological Effects : This study investigated the compound's interaction with serotoninergic and dopaminergic receptors. It displayed notable affinity for several receptor subtypes, suggesting potential applications in treating mood disorders.

- Antiviral Activity Assessment : Another research effort evaluated its antiviral properties against enteroviruses. The compound was tested in vitro for its ability to inhibit viral replication, showing promising results against specific viral strains.

Propiedades

IUPAC Name |

(4-fluorophenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O/c18-16-3-1-15(2-4-16)17(21)20-11-7-14(8-12-20)13-5-9-19-10-6-13/h1-4,13-14,19H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWXIGEPYHVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406504 | |

| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886506-15-6 | |

| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.